2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone
Description
2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone is a halogenated acetophenone derivative featuring a 5-chloro-2-methoxyphenyl substituent. This compound belongs to a class of α,α-dibromo ketones, which are intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of bromine atoms at the α-position and electron-withdrawing (Cl) and electron-donating (OMe) groups on the aromatic ring imparts unique reactivity and physical properties.
Properties
IUPAC Name |
2,2-dibromo-1-(5-chloro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2ClO2/c1-14-7-3-2-5(12)4-6(7)8(13)9(10)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURAOTHBYXJGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(5-chloro-2-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Reduction Reactions: The compound can be reduced to form 1-(5-chloro-2-methoxyphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of 1-(5-chloro-2-methoxyphenyl)ethanone derivatives with various functional groups.
Reduction: Formation of 1-(5-chloro-2-methoxyphenyl)ethanol.
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid or 5-chloro-2-methoxybenzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₅Br₂ClO
- Molecular Weight : 312.38 g/mol
- CAS Number : 34356-83-7
The structure features a dibromo group and a chloro-substituted phenyl ring, which contribute to its reactivity and potential biological activity.
Antimicrobial and Antitumor Activities
Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. For example, research published in Scientific Reports indicates that derivatives of dibromoacetophenones exhibit significant activity against various cancer cell lines. The study utilized structure-activity relationship (SAR) analysis to identify key substituents that enhance biological efficacy .
Table 1: Antimicrobial and Antitumor Activity of Dibromoacetophenone Derivatives
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone | Antimicrobial | Staphylococcus aureus | 12.5 |
| 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone | Antitumor | MCF-7 (Breast Cancer) | 15.0 |
Environmental Monitoring
The compound's halogenated nature makes it relevant in environmental chemistry, particularly in assessing the risks associated with persistent organic pollutants (POPs). Guidelines for monitoring chemicals in the environment emphasize the need to evaluate halogenated compounds due to their potential toxicity and bioaccumulation .
Case Study: Risk Assessment of Halogenated Compounds
A comprehensive risk assessment conducted by environmental agencies included 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone among other halogenated compounds. The assessment focused on its persistence in aquatic environments and potential effects on local ecosystems.
Synthesis of Functional Materials
In materials science, the compound has been used as a precursor for synthesizing functionalized polymers and materials with specific electronic properties. A study demonstrated its application in creating conductive polymers through radical polymerization techniques .
Table 2: Synthesis of Functional Materials Using 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Radical Polymerization | Conductive Polymer | 85 |
| Cross-linking Reaction | Thermosetting Resin | 90 |
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone depends on its interaction with biological targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Halogenation Patterns
- 2,2-Dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone (C₁₄H₈Br₂F₂O₂): Features fluorine substituents at the 4-position and a phenoxy group. The electron-withdrawing fluorine atoms enhance stability, while the phenoxy group introduces steric hindrance. Synthesized via bromination of a fluorinated precursor, yielding a crystal structure with planar aromatic rings and a dihedral angle of 73.22° between phenyl groups .
- Reported melting point data is unavailable, but its molecular weight (312.39 g/mol) and synthesis via bromination of 2-chloroacetophenone are noted .
- 2,2-Dibromo-1-(4-fluorophenyl)ethanone (C₈H₅Br₂FO): The para-fluoro substituent directs bromination regioselectivity. Safety data indicate precautions for inhalation and skin contact .
Heterocyclic Analogs
- 2,2-Dibromo-1-(5-chlorothiophen-2-yl)ethanone (C₆H₃Br₂ClOS): Incorporates a thiophene ring, which enhances π-conjugation. The sulfur atom increases electron density, altering reactivity compared to purely aromatic analogs .
Physical and Structural Properties
Melting Points and Stability
Crystallographic Data
The target compound’s 5-chloro-2-methoxy substitution likely results in a planar aromatic system with intermolecular interactions (e.g., C–H⋯O) stabilizing the crystal lattice, as seen in analogs .
Functional Group Interactions
- Hydrogen Bonding: Hydroxy and methoxy groups in analogs (e.g., 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone) form intramolecular O–H⋯O bonds (H⋯O = 2.27 Å), stabilizing the molecular structure .
- π–π Stacking : Aromatic rings in crystal structures exhibit π–π interactions (e.g., centroid distances of 3.596 Å), influencing packing efficiency .
Biological Activity
2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula C9H7Br2ClO2 and is characterized by the presence of bromine and chlorine substituents on a phenyl ring. Its structure contributes to its reactivity and interaction with biological targets.
The biological activity of 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone primarily stems from its ability to act as an alkylating agent . This allows it to form covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. Such interactions can inhibit enzyme activity or disrupt cellular processes, which is crucial for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Compound | Target Organism | MIC (mM) |
|---|---|---|
| 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone | Staphylococcus aureus ATCC 25923 | 3.95 |
| Tetracycline | Staphylococcus aureus ATCC 25923 | 576.01 |
These results suggest that the compound exhibits significant antibacterial activity compared to standard antibiotics like tetracycline .
Anticancer Activity
In addition to its antimicrobial effects, 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone has been investigated for its anticancer properties . Research indicates that it may inhibit cancer cell proliferation through various pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in certain cancer cell lines.
Case Studies
One notable study evaluated the anticancer activity of halogenated derivatives similar to 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone. The findings indicated that compounds with halogen substitutions demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-halogenated counterparts. The study emphasized the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone can be influenced by its structural components:
- Bromine Substituents : The presence of bromine enhances the compound's reactivity and biological efficacy.
- Chloro and Methoxy Groups : These groups play a crucial role in modulating the compound's interaction with biological targets.
A comprehensive SAR analysis indicates that specific positioning of substituents on the phenyl ring significantly affects both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
